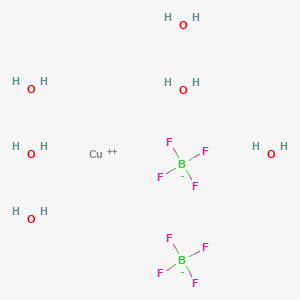

六水合四氟硼酸铜(II)

描述

Copper(II) tetrafluoroborate hexahydrate, with the chemical formula Cu(BF₄)₂·6H₂O, is a blue crystalline compound. It is a known laboratory reagent and is highly hygroscopic, meaning it readily absorbs moisture from the air . This compound is often used in various chemical reactions and industrial applications due to its unique properties.

科学研究应用

Copper(II) tetrafluoroborate hexahydrate has a wide range of applications in scientific research:

作用机制

Target of Action

Copper(II) tetrafluoroborate hexahydrate, with the formula Cu(H₂O)₆(BF₄)₂, primarily targets biological systems and catalytic reactions. Specifically, it serves as a starting reactant in the preparation of various copper(II) tetrafluoroborate complexes. These complexes play essential roles in organic synthesis and catalysis .

Mode of Action

The compound acts as a Lewis acid, facilitating chemical reactions by accepting electron pairs. Notably, it is involved in several key processes:

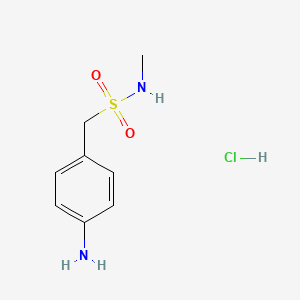

- Copper(II) tetrafluoroborate hexahydrate acts as a Lewis acid catalyst in Diels-Alder reactions, promoting the cycloaddition of dienes and dienophiles. It participates in the cyclopropanation of alkenes using diazo reagents. In Meinwald Rearrangement reactions, it facilitates the conversion of epoxides to carbonyl compounds .

Action Environment

Environmental factors significantly impact the compound’s efficacy and stability. Factors such as temperature, pH, and solvent polarity influence its reactivity and catalytic performance. For instance, changes in temperature may trigger phase transitions from monoclinic to orthorhombic structures .

生化分析

Biochemical Properties

The biochemical properties of Copper(II) tetrafluoroborate hexahydrate are not fully explored yet. It is known that the compound is a widespread catalyst applied in numerous organic reactions like Meinwald rearrangement (epoxides to carbonyl compounds) and Michael addition (thiols to α,β-unsaturated carbonyl compounds) .

Temporal Effects in Laboratory Settings

It is known that the compound transforms into a tetrahydrate upon heating at approximately 336 K , indicating its stability and potential degradation over time. Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be explored.

准备方法

Synthetic Routes and Reaction Conditions: Copper(II) tetrafluoroborate hexahydrate can be synthesized through a straightforward procedure. One common method involves dissolving copper(II) carbonate hydroxide (Cu₂(OH)₂CO₃) in an aqueous solution of tetrafluoroboric acid (HBF₄). The reaction typically proceeds as follows :

Cu2(OH)2CO3+4HBF4+6H2O→2Cu(BF4)2⋅6H2O+CO2+2H2O

Industrial Production Methods: In industrial settings, the production of copper(II) tetrafluoroborate hexahydrate follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: Copper(II) tetrafluoroborate hexahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: In some reactions, copper(II) can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

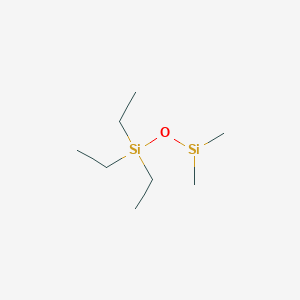

Substitution Reactions: The compound can participate in ligand exchange reactions, where the water molecules coordinated to copper(II) are replaced by other ligands.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂).

Substitution: Ligands such as phosphines (e.g., triphenylphosphine) and amines are often used in substitution reactions.

Major Products Formed:

相似化合物的比较

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O): Similar in structure and properties, but with perchlorate anions instead of tetrafluoroborate.

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): Another common copper(II) salt with different anions and hydration state.

Uniqueness: Copper(II) tetrafluoroborate hexahydrate is unique due to its specific anion (tetrafluoroborate), which imparts distinct chemical properties and reactivity compared to other copper(II) salts . Its high solubility in water and ability to act as a Lewis acid make it particularly valuable in various chemical and industrial applications .

属性

IUPAC Name |

copper;ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXFBIARQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578182 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72259-10-0 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the typical coordination environment of Copper(II) tetrafluoroborate hexahydrate in crystal structures?

A1: Copper(II) tetrafluoroborate hexahydrate often acts as a precursor to form complexes with various ligands. The coordination environment of the copper ion varies depending on the ligand. For example, with 1-(tert-Butyl)-1H-tetrazole, the copper ion can adopt a distorted octahedral geometry with six coordinating ligands [] or form linear trinuclear complexes with bridging tetrazole rings []. In another example, with a pyrazolate-containing Schiff-base macrocycle, the copper ions exhibit square pyramidal or distorted square planar geometries with bridging pyrazolate moieties [].

Q2: Can Copper(II) tetrafluoroborate hexahydrate be used to synthesize macrocyclic complexes? If so, are there any reported examples?

A2: Yes, Copper(II) tetrafluoroborate hexahydrate has proven useful in the synthesis of macrocyclic complexes. For instance, researchers successfully synthesized a dicopper(II) complex with a novel pyrazolate-containing Schiff-base macrocycle using Copper(II) tetrafluoroborate hexahydrate as a starting material []. Additionally, a 32-membered diselenide containing macrocyclic ring was synthesized and characterized using Copper(II) tetrafluoroborate hexahydrate as the oxidizing agent [].

Q3: Has Copper(II) tetrafluoroborate hexahydrate been used in the synthesis of coordination polymers?

A3: Yes, Copper(II) tetrafluoroborate hexahydrate has been successfully employed in the synthesis of coordination polymers. Researchers have utilized this compound to create coordination polymers with a macrocyclic binuclear tetrazole ligand. In these polymers, the copper ions are linked by bridging ligands, forming extended chain structures [].

Q4: What types of magnetic properties have been observed in complexes synthesized using Copper(II) tetrafluoroborate hexahydrate?

A4: Copper(II) complexes often exhibit interesting magnetic properties. For example, a dicopper(II) complex with a pyrazolate-containing Schiff-base macrocycle displayed strong antiferromagnetic coupling, as evidenced by magnetochemical studies []. In another study, a trinuclear copper(II) complex with 1-(tert-Butyl)-1H-tetrazole ligands showed weak ferromagnetic coupling between the copper(II) ions [].

Q5: Are there any reported characterization techniques used to study Copper(II) tetrafluoroborate hexahydrate and its derivatives?

A5: Various techniques have been employed for the characterization of Copper(II) tetrafluoroborate hexahydrate and its complexes. These include:

- Single crystal X-ray diffraction: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and coordination geometries [, , , ].

- Elemental analysis: This method confirms the elemental composition of the synthesized compounds [].

- FT-IR spectroscopy: This technique helps identify functional groups and study the bonding modes of ligands in the complexes [, ].

- Multinuclear NMR spectroscopy: This method provides information about the structure and dynamics of the complexes in solution [].

- UV-Vis spectroscopy: This technique helps study the electronic transitions and coordination environments of the metal ions in the complexes [].

- Magnetic susceptibility measurements: This method is used to investigate the magnetic properties of the complexes, such as ferromagnetic or antiferromagnetic behavior [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。